![molecular formula C22H19N5O3 B561978 (R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine CAS No. 1217735-35-7](/img/structure/B561978.png)
(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine
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Description
(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine, commonly known as BZP-BA, is a synthetic nucleoside analog that has been used for a variety of scientific research applications. It is an important tool for studying biochemical and physiological processes, and has been used to explore a wide range of topics, including gene expression, cell signaling, and epigenetic regulation.
Scientific Research Applications
Synthesis and Structural Analysis
Maruyama et al. (2000) introduced a benzoyl group onto 6-chloropurine riboside, demonstrating a methodology that could potentially be applied to the synthesis of derivatives such as "(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine" for further biological studies (Maruyama, Kozai, Takamatsu, & Izawa, 2000).
Yu and Carlsen (2011) prepared adenosine analogs by coupling a 1,4-dioxane sugar analog with N6-benzoyl protected adenine, showcasing a synthetic strategy that could be adapted for compounds with similar structural features (Yu & Carlsen, 2011).
Biological and Pharmacological Research
Werbrouck et al. (2008) compared the metabolism and in vitro effects of different cytokinins, including derivatives of N6-benzyladenine, on micropropagated Spathiphyllum floribundum. This study contributes to understanding the role of adenine derivatives in plant tissue culture, potentially relevant for derivatives of "(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine" (Werbrouck, Strnad, Onckelen, & Debergh, 2008).
Sivets et al. (2009) synthesized adenosine analogs and evaluated their antiviral activity, providing insights into the therapeutic potential of such compounds in treating viral infections (Sivets, Kalinichenko, Mikhailopulo, Detorio, McBrayer, Whitaker, & Schinazi, 2009).
Methodological Developments and Applications
- Abdelbaky et al. (2019) optimized the synthesis of peptide nucleic acid (PNA) monomers based on adenine derivatives, showing applications in therapeutic agents and molecular diagnostics. This research could inform the synthesis and application of "(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine" derivatives in biomedical research (Abdelbaky, Prokhorov, Gnuskova, Esipova, & Kirillova, 2019).
properties
IUPAC Name |
[(2S)-1-(6-benzamidopurin-9-yl)propan-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15(30-22(29)17-10-6-3-7-11-17)12-27-14-25-18-19(23-13-24-20(18)27)26-21(28)16-8-4-2-5-9-16/h2-11,13-15H,12H2,1H3,(H,23,24,26,28)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYAKOCQHMSQC-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652471 |
Source
|
Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217735-35-7 |
Source
|
Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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